An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Hydroxypiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1][2] The introduction of a hydroxyl group, as seen in 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, further enhances its utility by providing a key hydrogen bonding feature and a site for further synthetic elaboration.[3][4] Such functionalized piperidines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including therapeutics for neurological disorders and oncology.[3][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is essential for its handling, synthesis, and application in drug discovery.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₂₃NO₅ | [6][7] |
| Molecular Weight | 273.33 g/mol | [7] |
| CAS Number | 217488-49-8 | [6][7] |
| Boiling Point | 366.8 ± 42.0 °C | [6] |
| Density | 1.159 ± 0.06 g/cm³ | [6] |
| LogP | 1.10530 | [6] |
Synthesis and Stereochemistry
1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate is typically synthesized via the reduction of its corresponding ketone precursor, 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate.[6] The choice of reducing agent (e.g., sodium borohydride) is critical as it influences the stereochemical outcome of the reaction, leading to a mixture of cis and trans diastereomers. The relative stereochemistry of the hydroxyl and ester groups at the C3 and C4 positions will have a significant impact on the spectroscopic properties, particularly the coupling constants observed in the ¹H NMR spectrum.
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction of the spectroscopic data for 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of protons.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Splitting Patterns:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~4.20 | q | 2H | -OCH₂ CH₃ | The quartet arises from coupling to the adjacent methyl protons. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, this signal appears around 4.14 ppm.[8] |
| ~4.0-3.0 | m | 4H | Piperidine ring protons (H2, H5, H6) | These protons are in a complex spin system, influenced by the Boc protecting group and adjacent substituents, leading to broad and overlapping multiplets. |
| ~3.8 | m | 1H | CH -OH | The chemical shift of this proton is sensitive to the stereochemistry and solvent. Its multiplicity will depend on the coupling to adjacent protons on the piperidine ring. |
| ~2.5 | m | 1H | CH -COOEt | The position of this proton is influenced by the electron-withdrawing ester group. |
| ~2.0-1.6 | m | 2H | Piperidine ring protons (H5) | These protons are part of the complex piperidine ring system. |
| 1.45 | s | 9H | -C(CH₃ )₃ | The tert-butyl group gives a characteristic sharp singlet. This is consistently observed in N-Boc protected piperidines.[9] |
| ~1.25 | t | 3H | -OCH₂CH₃ | The triplet is due to coupling with the adjacent methylene protons. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, this signal is at 1.25 ppm.[8] |
| Variable | br s | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It may also exchange with D₂O. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~174 | C =O (ester) | The ester carbonyl carbon is expected in this region. In ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, the ester carbonyl is at 175.2 ppm.[8] |
| ~155 | C =O (carbamate) | The carbamate carbonyl of the Boc group typically appears around 155 ppm.[9] |
| ~80 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm.[9] |
| ~68 | C H-OH | The carbon bearing the hydroxyl group is expected in this region, shifted downfield by the electronegative oxygen. |
| ~61 | -OC H₂CH₃ | The methylene carbon of the ethyl ester is typically found around 60-61 ppm.[8] |
| ~50-40 | Piperidine ring carbons | The chemical shifts of the piperidine ring carbons are influenced by the substituents and their stereochemistry. |
| ~28.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group give a strong signal around 28.5 ppm.[9] |
| ~14 | -OCH₂C H₃ | The methyl carbon of the ethyl ester appears at approximately 14 ppm.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Analysis |
| ~3400 (broad) | Medium-Strong | O-H stretch | The broadness is due to hydrogen bonding. In N-Boc-4-hydroxypiperidine, a broad O-H stretch is observed in this region.[9] |
| ~2975, 2930 | Medium-Strong | C-H stretch (alkane) | These bands are characteristic of sp³ C-H bonds in the piperidine ring, tert-butyl, and ethyl groups. |
| ~1735 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency than the carbamate carbonyl. |
| ~1685 | Strong | C=O stretch (carbamate) | The N-Boc carbonyl stretch is a very strong and characteristic absorption. |
| ~1160 | Strong | C-O stretch | This region will contain strong C-O stretching vibrations from the ester, carbamate, and alcohol functional groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a molecule like 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Predicted Fragmentation Pattern (ESI-MS):
-
[M+H]⁺: The protonated molecular ion would be expected at m/z 274.16.
-
[M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group is a very common fragmentation pathway for N-Boc protected compounds, resulting in a fragment at m/z 218.10.
-
[M-C₄H₉O₂]⁺ or [M-101]⁺: Loss of the entire Boc group would lead to a fragment at m/z 173.13.
-
Loss of H₂O: Dehydration from the hydroxyl group could lead to a fragment of [M+H-18]⁺ at m/z 256.15.
-
Loss of C₂H₅OH: Loss of ethanol from the ethyl ester group could result in a fragment of [M+H-46]⁺ at m/z 228.12.
Experimental Protocols
To ensure the scientific integrity of the characterization, the following detailed protocols for acquiring spectroscopic data are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum and determine their multiplicities.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using chemical shift tables, coupling constants, and 2D correlation data.
-
Infrared (IR) Spectroscopy
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol).
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the neat 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate sample directly onto the ATR crystal.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Mass Spectrometry (MS)
Caption: Workflow for ESI-Mass Spectrometry Analysis.
-
Sample Preparation:
-
Prepare a dilute solution of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.
-
Conclusion: A Framework for Structural Verification
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate. The provided chemical shifts, absorption bands, and fragmentation patterns, derived from the analysis of closely related structures, offer a robust framework for the structural verification of this important synthetic intermediate. The detailed experimental protocols serve as a self-validating system for researchers to empirically confirm these predictions. A thorough understanding of the spectroscopic properties of such functionalized piperidines is paramount for their effective application in the design and synthesis of novel therapeutic agents, ultimately advancing the field of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine.
- Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride.
- LookChem. (n.d.). 1-tert-butyl 4-Ethyl 3-hydroxypiperidine-1,4-dicarboxylate.
- PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate.
- PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate.
- PubChem. (n.d.). 1-tert-Butyl 4-ethyl 3-hydroxypiperidine-1,4-dicarboxylate.
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